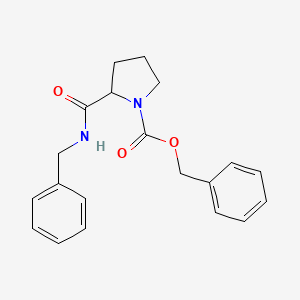![molecular formula C20H24N6O6S B11553313 N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline](/img/structure/B11553313.png)
N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes nitro groups, a piperidinylsulfonyl group, and a hydrazinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of nitro groups into the aromatic ring.
Sulfonylation: Attachment of the piperidinylsulfonyl group.
Hydrazone Formation: Formation of the hydrazinylidene moiety through the reaction of hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: Conversion of the nitro groups to other functional groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline involves its interaction with molecular targets and pathways within biological systems. The nitro groups and hydrazinylidene moiety are key functional groups that contribute to its reactivity and potential biological effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-nitroaniline: A simpler analog with similar nitro and dimethylamino groups.
N,N-dimethyl-4-nitro-2-sulfamoylbenzamide: Contains a sulfamoyl group instead of the piperidinylsulfonyl group.
Uniqueness
N,N-dimethyl-4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]aniline is unique due to the presence of both the piperidinylsulfonyl group and the hydrazinylidene moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C20H24N6O6S |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-4-nitro-2-piperidin-1-ylsulfonylaniline |
InChI |
InChI=1S/C20H24N6O6S/c1-23(2)19-9-7-16(25(27)28)12-15(19)14-21-22-18-8-6-17(26(29)30)13-20(18)33(31,32)24-10-4-3-5-11-24/h6-9,12-14,22H,3-5,10-11H2,1-2H3/b21-14+ |
Clave InChI |
PMPVZXMNCYWUAH-KGENOOAVSA-N |
SMILES isomérico |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3 |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(Z)-(3-{[(2-methylphenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11553231.png)
![2-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11553245.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11553249.png)
![6-[(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553251.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11553256.png)
![[1-[(4-chlorophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11553264.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553272.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11553287.png)


![4-chloro-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553300.png)
![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11553304.png)
![2-(2-Bromo-4-chlorophenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11553317.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11553323.png)
